molecular formula C8H13Br2NO2 B12807865 4-(2,3-Dibromobutyryl)morpholine CAS No. 6628-48-4

4-(2,3-Dibromobutyryl)morpholine

Cat. No.: B12807865
CAS No.: 6628-48-4
M. Wt: 315.00 g/mol
InChI Key: ARPDEGNOVJFRQA-UHFFFAOYSA-N
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Description

4-(2,3-Dibromobutyryl)morpholine is a brominated morpholine derivative characterized by a butyryl group (four-carbon chain) substituted with bromine atoms at the 2nd and 3rd positions. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, is acylated at the 4-position.

Properties

CAS No.

6628-48-4

Molecular Formula

C8H13Br2NO2

Molecular Weight

315.00 g/mol

IUPAC Name

2,3-dibromo-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C8H13Br2NO2/c1-6(9)7(10)8(12)11-2-4-13-5-3-11/h6-7H,2-5H2,1H3

InChI Key

ARPDEGNOVJFRQA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)N1CCOCC1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dibromobutyryl)morpholine typically involves the reaction of morpholine with 2,3-dibromobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for 4-(2,3-Dibromobutyryl)morpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dibromobutyryl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The dibromo group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to form the corresponding butyryl derivative.

    Oxidation: Oxidative conditions can lead to the formation of more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: Substituted morpholine derivatives.

    Reduction: Butyryl morpholine.

    Oxidation: Oxidized morpholine derivatives.

Scientific Research Applications

4-(2,3-Dibromobutyryl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dibromobutyryl)morpholine involves its interaction with various molecular targets. The dibromo group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The morpholine ring can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following morpholine derivatives are compared based on substituent type, bromine placement, and applications:

Table 1: Comparative Analysis of Morpholine Derivatives
Compound Name Molecular Formula Substituent Type Bromine Positions Key Applications/Properties
4-(2,3-Dibromobutyryl)morpholine C₈H₁₃Br₂NO₂ Dibromobutyryl 2,3 on butyryl chain Potential alkylating agent, synthetic intermediate
VPC-14449 C₁₀H₁₁Br₂N₃OS 2,4-Dibromoimidazolylthiazole 2,4 on imidazole ring Androgen receptor inhibitor
4-(2,3-Epoxypropyl)morpholine C₇H₁₃NO₂ Epoxypropyl None Chemical raw material (e.g., polymer synthesis)
Compound from C₁₉H₂₀ClN₅O Chlorophenyl-pyrrolopyridinyl None (Cl substituent) Kinase inhibitor (inferred from structural analogs)

Key Differences and Implications

Bromine Substitution Patterns :

  • 4-(2,3-Dibromobutyryl)morpholine : Bromines on a linear aliphatic chain may enhance electrophilicity, favoring nucleophilic substitution or elimination reactions.
  • VPC-14449 : Bromines on an aromatic imidazole ring contribute to π-π stacking interactions in biological systems, critical for its role as an androgen receptor inhibitor . Misplacement of bromines (e.g., 4,5 vs. 2,4) significantly alters NMR spectra and activity, underscoring the importance of regiochemistry .

Functional Group Diversity: The epoxypropyl group in 4-(2,3-Epoxypropyl)morpholine enables ring-opening reactions, making it useful in polymer chemistry . In contrast, the dibromobutyryl group’s electron-withdrawing nature could stabilize transition states in catalysis. Chlorine vs.

Synthetic Challenges :

  • VPC-14449’s synthesis discrepancies (e.g., incorrect bromine placement) highlight the difficulty of regioselective bromination in heterocycles . Similar challenges may arise in synthesizing 4-(2,3-Dibromobutyryl)morpholine, where bromine placement on a flexible chain requires precise control.

Stability and Storage :

  • 4-(2,3-Epoxypropyl)morpholine requires cool storage to prevent ring-opening , whereas brominated compounds like 4-(2,3-Dibromobutyryl)morpholine may degrade under light or heat due to C-Br bond instability.

Biological Activity

4-(2,3-Dibromobutyryl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, which incorporates a morpholine ring and dibromobutyryl group, suggests possible interactions with various biological targets. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula of 4-(2,3-Dibromobutyryl)morpholine is C8_{8}H10_{10}Br2_{2}N1_{1}O1_{1}. The presence of bromine atoms may enhance its lipophilicity and alter its interaction with biological membranes.

Pharmacological Properties

The biological activities associated with morpholine derivatives, including 4-(2,3-Dibromobutyryl)morpholine, can be categorized into several key areas:

  • Antimicrobial Activity : Morpholine derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi .
  • Anti-inflammatory Effects : Some morpholine derivatives have demonstrated anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • CNS Activity : Morpholines are known to interact with central nervous system (CNS) receptors. They may act as modulators for neurotransmitter systems, influencing conditions such as anxiety and depression .

The mechanisms by which 4-(2,3-Dibromobutyryl)morpholine exerts its biological effects may involve:

  • Receptor Binding : The compound may bind to specific receptors in the CNS or peripheral tissues, modulating neurotransmission or inflammatory responses.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism, thereby exerting therapeutic effects .

Case Studies and Research Findings

Several studies highlight the biological activity of morpholine derivatives:

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various morpholine derivatives found that compounds similar to 4-(2,3-Dibromobutyryl)morpholine exhibited potent activity against Gram-positive bacteria .
  • Anti-inflammatory Research : In a controlled experiment involving animal models, a morpholine derivative showed significant reduction in inflammation markers when administered prior to an inflammatory stimulus. This suggests potential use in treating inflammatory diseases .
  • CNS Activity : A recent investigation into the CNS effects of morpholine compounds indicated that certain derivatives can modulate dopamine receptors, which could be beneficial in treating neurological disorders .

Data Table: Biological Activities of Morpholine Derivatives

Activity TypeCompound ExampleMechanism of ActionReference
Antimicrobial4-(2,3-Dibromobutyryl)morpholineInhibition of bacterial growth
Anti-inflammatoryMorpholine derivative XCOX inhibition
CNS ModulationMorpholine derivative YDopamine receptor modulation

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